molecular formula C10H13NO2 B2785865 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 151051-63-7

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B2785865
CAS RN: 151051-63-7
M. Wt: 179.219
InChI Key: XYWSZIDFXHKQID-UHFFFAOYSA-N
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Description

“3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles . 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa- [ c ]-3 H -pyrrolizin-3-one .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer properties .

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity , which could make them valuable in the development of treatments for HIV/AIDS.

Antioxidant Properties

Indole derivatives can also act as antioxidants , which are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties , making them potentially useful in combating various types of infections.

Antitubercular Activity

Some indole derivatives have shown antitubercular activity , which could be beneficial in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have also been found to possess antidiabetic properties , which could make them valuable in the management of diabetes.

properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h11H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWSZIDFXHKQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

CAS RN

151051-63-7
Record name 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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